molecular formula C5H5N3O B13077012 3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile

3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13077012
M. Wt: 123.11 g/mol
InChI Key: SPGDZTGAWYTIFG-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring with a hydroxyl group at the 3-position, a methyl group at the 1-position, and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with malononitrile derivatives under acidic or basic conditions. For example, the reaction of methyl malonyl chloride with hydrazines followed by cyclization with tert-butoxy-bis(dimethylamino)methane can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-oxo-1-methyl-1H-pyrazole-4-carbonitrile, while reduction of the nitrile group can produce 3-hydroxy-1-methyl-1H-pyrazole-4-amine.

Scientific Research Applications

3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

2-methyl-5-oxo-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C5H5N3O/c1-8-3-4(2-6)5(9)7-8/h3H,1H3,(H,7,9)

InChI Key

SPGDZTGAWYTIFG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N1)C#N

Origin of Product

United States

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